![molecular formula C18H15ClN2O3 B2660314 N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 160461-32-5](/img/structure/B2660314.png)
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide, also known as PAC-1, is a small molecule that has been extensively studied for its potential in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This unique property makes PAC-1 a promising candidate for further development as a cancer therapy.
Wirkmechanismus
The exact mechanism by which N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in cancer cells is still being studied. However, it is known that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide binds to a protein called procaspase-3, which is a precursor to the enzyme caspase-3. Caspase-3 plays a key role in the apoptotic pathway, and its activation leads to programmed cell death. N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is thought to induce apoptosis by promoting the activation of caspase-3.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been shown to have minimal toxicity in normal cells, while inducing apoptosis in cancer cells. This selectivity is thought to be due to the higher levels of procaspase-3 in cancer cells compared to normal cells. In addition, N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been shown to inhibit the growth and migration of cancer cells, as well as inhibit the formation of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of apoptosis in cancer cells without affecting normal cells. However, one limitation is that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide. One area of interest is the development of more potent analogs of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide that could have even greater selectivity for cancer cells. Another area of interest is the development of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide as a combination therapy with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the exact mechanism by which N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in cancer cells.
Synthesemethoden
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can be synthesized using a multi-step process, starting with commercially available starting materials. The synthesis involves several chemical reactions, including bromination, amidation, and cyclization. The final product is purified using column chromatography to obtain pure N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been extensively studied for its potential in cancer treatment. In vitro studies have demonstrated that N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide induces apoptosis in a variety of cancer cell lines, including pancreatic, breast, and lung cancer cells. In vivo studies have also shown promising results, with N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide inhibiting tumor growth in mouse models of pancreatic and breast cancer.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAIPALNZIDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.